molecular formula C12H23NO B7545142 N-cyclohexyl-N,2-dimethylbutanamide

N-cyclohexyl-N,2-dimethylbutanamide

Cat. No.: B7545142
M. Wt: 197.32 g/mol
InChI Key: HZBIBTFINCACFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-N,2-dimethylbutanamide, also known by its trade name Gardamide, is a fragrance ingredient of significant interest in olfactory research and flavor and fragrance development. With the CAS Registry Number 84434-18-4, this compound is characterized as a colorless to pale yellow crystalline solid . Its primary research value lies in its unique and long-lasting organoleptic properties. Organoleptic analysis describes its odor profile as a zesty, fresh blend of grapefruit and citrus with secondary aspects of crisp rhubarb and woody, oily, and natural cedar undertones . From an application standpoint, Gardamide functions as a zesty grapefruit-citrus heart note in fragrance compositions . A key characteristic for researchers is its notable substantivity; the fragrance intensity can increase over the first few hours and demonstrate longevity, lasting up to 48 hours at a 20% concentration in dipropylene glycol . This makes it a valuable compound for studies focused on enhancing the durability and diffusion of fresh citrus notes in various formulations. It is reported to work well in synergy with other citrus ingredients as well as earthy green notes, providing a long-lasting citrus freshness . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-cyclohexyl-N,2-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-4-10(2)12(14)13(3)11-8-6-5-7-9-11/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBIBTFINCACFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)N(C)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-Cyclohexylacetoacetamide and N-Butyl-3-oxo-butanamide

Synthesis and Yield: These compounds, synthesized via reaction of diketene with cyclohexylamine or butylamine, achieve high yields (94% and 89%, respectively) under mild conditions .

Structural and Functional Differences :

  • N-Cyclohexylacetoacetamide: Contains an α-keto group, enabling participation in keto-enol tautomerism and condensation reactions.
  • N-Butyl-3-oxo-butanamide : Features a linear butyl chain, reducing steric hindrance compared to the cyclohexyl group.
  • Target Compound : The absence of an oxo group and presence of dimethyl groups may limit tautomerism but enhance hydrophobicity and thermal stability .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Functional Group Impact: This benzamide derivative includes a hydroxyl group and dimethyl ethyl moiety, forming an N,O-bidentate directing group for metal-catalyzed C–H functionalization .

Synthetic Applications: While the benzamide derivative is tailored for catalysis, the target compound’s steric bulk may favor applications in asymmetric synthesis or as a stabilizing ligand in organometallic reactions .

Urea Derivatives (e.g., N-Cyclohexyl-N'-phenyl Urea)

Hydrogen Bonding and Stability: Ureas exhibit stronger hydrogen-bonding capacity than amides due to their dual N–H donors, often leading to higher melting points and crystallinity . N-Cyclohexyl-N,2-dimethylbutanamide, with only one N–H group (if unsubstituted), may display lower thermal stability but better solubility in nonpolar solvents.

Molecular Weight and Substituents :

  • Urea Derivative : Molecular weight 218.29 g/mol; phenyl and cyclohexyl groups enhance aromatic interactions.

Data Table: Key Properties of Comparative Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Yield (%) Key Properties/Applications References
N-Cyclohexylacetoacetamide ~183.26 Cyclohexyl, α-keto 94 Keto-enol reactivity
N-Butyl-3-oxo-butanamide ~157.21 Butyl, α-keto 89 Condensation reactions
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ~221.29 Hydroxyl, benzamide N/A Metal-catalyzed C–H functionalization
N-Cyclohexyl-N'-phenyl Urea 218.29 Cyclohexyl, phenyl, urea N/A High thermal stability
This compound ~211 (estimated) Cyclohexyl, dimethyl N/A Hydrophobic intermediate Inferred

Research Findings and Implications

  • Steric Effects : The cyclohexyl group in the target compound imposes significant steric hindrance, likely slowing nucleophilic attack compared to linear analogs like N-butyl-3-oxo-butanamide .
  • Solubility: Dimethyl substituents may reduce aqueous solubility relative to hydroxyl-containing analogs (e.g., ’s benzamide), aligning it with nonpolar solvents .
  • Synthetic Versatility : The absence of reactive α-keto groups limits participation in tautomerism but may enhance stability in storage or high-temperature reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclohexyl-N,2-dimethylbutanamide, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodological Answer : Synthesis involves introducing methyl and cyclohexyl groups via nucleophilic substitution or acylation. Key parameters include:

  • Temperature : Maintain 40–60°C to balance reaction rate and side-product formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the compound with >95% purity .

Q. Which analytical techniques are most effective for structural characterization of This compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, amide carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ at m/z 200.2 (calculated for C11_{11}H21_{21}NO) .
  • X-ray Crystallography : Resolve stereochemistry if chiral centers are present (requires single crystals grown in ethanol/water mixtures) .

Q. How can researchers assess the purity of This compound post-synthesis?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection at 210 nm; retention time ~8.2 min under isocratic conditions (60% acetonitrile/water) .
  • Melting Point Analysis : Compare observed mp (e.g., 98–100°C) with literature values to detect impurities .

Advanced Research Questions

Q. How can contradictions in spectroscopic or chromatographic data between studies be resolved?

  • Methodological Answer :

  • Replicate Under Standardized Conditions : Control solvent, temperature, and instrument calibration to minimize variability .
  • Cross-Validate with Structural Analogs : Compare data with related compounds (e.g., N-cyclohexyl-3-methylbutanamide) to identify shifts or splits caused by substituent effects .
  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .

Q. What strategies ensure the stability of This compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Incubate the compound at 40°C, 75% RH for 4 weeks; monitor decomposition via HPLC .
  • pH Stability Profiling : Test solubility and integrity in buffers (pH 3–10). Amide bonds are prone to hydrolysis under strongly acidic/basic conditions .
  • Storage Recommendations : Store in airtight containers at –20°C, desiccated, to prevent oxidation or hygroscopic degradation .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of This compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace cyclohexyl with phenyl or adjust methyl group positions) and compare bioactivity .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity toward target proteins (e.g., enzymes or receptors) .
  • In Vitro Assays : Test analogs in cell-based models (e.g., cytotoxicity or enzyme inhibition assays) to correlate structural changes with activity .

Q. What experimental approaches identify interactions between This compound and biomolecules (e.g., proteins or DNA)?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd_d) with purified proteins .
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon ligand binding .
  • Mass Spectrometry-Based Proteomics : Identify adducts or covalent modifications in protein-ligand complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.